Product packaging for Cyclohexyl acetoacetate(Cat. No.:CAS No. 6947-02-0)

Cyclohexyl acetoacetate

Cat. No.: B1620204
CAS No.: 6947-02-0
M. Wt: 184.23 g/mol
InChI Key: GJOSRMAVDXJBCZ-UHFFFAOYSA-N
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Description

Significance of β-Keto Esters as Synthons in Organic Chemistry

β-Keto esters are crucial synthons in organic synthesis, valued for their ability to form new carbon-carbon bonds. researchgate.netfiveable.me Their structure, which includes both a ketone and an ester functional group, provides multiple reactive sites. rsc.orgrsc.org This dual reactivity allows them to participate in a wide array of chemical reactions, serving as fundamental building blocks for more complex molecules. researchgate.netrsc.orgfiveable.me

The presence of acidic α-protons makes β-keto esters readily convertible into enolates, which are potent nucleophiles. openstax.org This property is central to their role in classic reactions like the Claisen condensation, where two ester molecules react to form a β-keto ester. openstax.org Furthermore, they are valuable precursors in the synthesis of various heterocyclic compounds and have been instrumental in the production of complex natural products and pharmaceuticals. rsc.org

Overview of Cyclohexyl Acetoacetate (B1235776) as a Versatile Intermediate

Cyclohexyl acetoacetate serves as a versatile intermediate in organic synthesis, finding applications in the pharmaceutical, agrochemical, and polymer industries. ontosight.ailookchem.com Its utility stems from its capacity to undergo a variety of chemical transformations, including oxidation, reduction, and substitution reactions.

The cyclohexyl group in this compound introduces specific steric and electronic effects that differentiate it from simpler β-keto esters like ethyl or methyl acetoacetate. This unique structural feature can influence reaction pathways and product selectivity, making it a valuable tool for chemists. For instance, it is used in the synthesis of anticonvulsants, antihypertensives, and anti-inflammatory agents. ontosight.ai In the agrochemical sector, it is a precursor for herbicides and insecticides. ontosight.ai The compound's reactivity also extends to polymer chemistry, where it can be used in crosslinking and grafting reactions to create new materials.

The synthesis of this compound is typically achieved through the transesterification of ethyl acetoacetate with cyclohexanol (B46403) or via the esterification of cyclohexanol with acetoacetic acid or its derivatives. ontosight.ai

Historical Trajectories in the Study of this compound and Related β-Keto Esters

The study of β-keto esters dates back to the 19th century with the discovery of ethyl acetoacetate, a compound that has since become central to the field of organic chemistry. researchgate.net The Claisen condensation, a foundational reaction for the synthesis of β-keto esters, was a significant early discovery in this area. openstax.org

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C10H16O3 ontosight.ailookchem.comnih.gov
Molecular Weight 184.23 g/mol nih.gov
Appearance Colorless to pale yellow liquid ontosight.ailookchem.com
Boiling Point 257.00 to 259.00 °C @ 760.00 mm Hg thegoodscentscompany.com
Flash Point 107.7 °C lookchem.com
Vapor Pressure 0.014000 mmHg @ 25.00 °C (est) thegoodscentscompany.com
Solubility Soluble in alcohol, slightly soluble in water thegoodscentscompany.com
CAS Number 6947-02-0 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O3 B1620204 Cyclohexyl acetoacetate CAS No. 6947-02-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexyl 3-oxobutanoate
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InChI

InChI=1S/C10H16O3/c1-8(11)7-10(12)13-9-5-3-2-4-6-9/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOSRMAVDXJBCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)OC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30219688
Record name Acetoacetic acid, cyclohexyl ester
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Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6947-02-0
Record name Butanoic acid, 3-oxo-, cyclohexyl ester
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Record name Cyclohexyl acetoacetate
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Record name Cyclohexyl acetoacetate
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Record name Acetoacetic acid, cyclohexyl ester
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Record name Cyclohexyl acetoacetate
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Record name CYCLOHEXYL ACETOACETATE
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Advanced Synthetic Methodologies for Cyclohexyl Acetoacetate

Refined Acetoacetic Ester Synthesis Routes

The synthesis of cyclohexyl acetoacetate (B1235776) is primarily achieved through two main pathways: the transesterification of readily available acetoacetic esters with cyclohexanol (B46403) and the direct esterification using derivatives of acetoacetic acid. Both routes have been the subject of optimization studies to improve reaction rates, yields, and sustainability.

Optimized Transesterification Protocols with Cyclohexanol

Transesterification is a widely used method for modifying esters and is particularly effective for producing specialty β-keto esters like cyclohexyl acetoacetate from simpler, commercially available esters such as methyl acetoacetate or ethyl acetoacetate. chemicalbook.com This equilibrium-driven reaction involves exchanging the alcohol moiety of the ester, a process that is typically catalyzed by an acid. chemicalbook.com Optimization of this protocol focuses on catalyst selection and reaction conditions to drive the equilibrium towards the desired product.

Recent research has highlighted the efficacy of various solid acid catalysts in this transformation. For instance, silica-supported boric acid has been demonstrated as a highly efficient heterogeneous catalyst for the transesterification of β-keto esters with secondary alcohols, including cyclohexanol, under solvent-free conditions. nih.gov Another study compared borate-modified zirconia (B2O3/ZrO2) with sulfated zirconia, finding that the former provided higher yields in the transesterification of methyl acetoacetate with cyclohexanol. chemicalbook.comgoogle.com The enhanced activity of the borate (B1201080) catalyst is attributed to the presence of a three-coordinated boron with an empty orbital, which increases the acidity of the catalyst surface. chemicalbook.comgoogle.com

CatalystSubstrateAlcoholYield (%)Reference
Borate/Zirconia (B2O3/ZrO2)Methyl AcetoacetateCyclohexanolHigh chemicalbook.comgoogle.com
Sulfated ZirconiaMethyl AcetoacetateCyclohexanolModerate chemicalbook.comgoogle.com
Silica-Supported Boric AcidMethyl/Ethyl AcetoacetateCyclohexanol87–95 nih.gov
CeO2 loaded MFI ZeoliteEthyl AcetoacetateCyclic AlcoholsHigh

This table summarizes the performance of different catalysts in the transesterification synthesis of this compound, showcasing high yields achieved with modern heterogeneous catalysts.

Esterification Methods Utilizing Acetoacetic Acid Derivatives

Direct esterification using acetoacetic acid is generally impractical due to the inherent instability of β-keto acids, which are prone to rapid decarboxylation to form acetone (B3395972) and carbon dioxide. chemicalbook.comwikipedia.org Consequently, synthetic strategies employ more stable derivatives of acetoacetic acid. The most common and industrially significant derivative for this purpose is diketene (B1670635). wikipedia.orgresearchgate.net

The reaction of diketene with alcohols provides a direct route to acetoacetic esters. wikipedia.orgresearchgate.net This method avoids the production of a small molecule byproduct like water or methanol (B129727), which simplifies product purification. However, diketene is a highly reactive and corrosive substance, necessitating careful handling and controlled reaction conditions to prevent side reactions such as polymerization. researchgate.netgoogle.com The process is typically catalyzed by acid catalysts and can be operated continuously, which is advantageous for industrial-scale production. google.com

Catalytic Advancements in this compound Synthesis

The development of efficient catalysts is central to modern organic synthesis. For this compound, advancements have been made in both novel catalyst formulations and the application of different catalytic methodologies to improve reaction efficiency, selectivity, and environmental footprint.

Development of Novel Acidic and Basic Catalysis Systems

The synthesis of esters is predominantly an acid-catalyzed process. google.com While traditional homogeneous mineral acids like sulfuric acid are effective, their use is associated with issues of corrosion, difficult separation, and waste generation. mdpi.comresearchgate.net Research has therefore shifted towards developing novel solid acid catalysts that are more stable, reusable, and environmentally benign.

Examples of advanced acidic systems include:

Heteropolyacids (HPAs): Supported HPAs, such as H₀.₅Cs₂.₅PW₁₂O₄₀ on a silica (B1680970) (SiO₂) support, have been used in packed-bed reactors for continuous ester production. chemicalbook.com Dual-SO3H-functionalized HPA-based solid acids have also shown high catalytic activity. finechem-mirea.ru

Zeolites: Ceria (CeO₂) loaded onto hierarchical MFI zeolites has proven to be an efficient catalyst for the transesterification of ethyl acetoacetate with various alcohols, including cyclic ones. google.com Composite molecular sieves like L/ZSM-5 are also employed in the synthesis of related esters. google.com

Ion-Exchange Resins: Strong acidic cation-exchange resins, such as Amberlyst-15, are widely used and studied heterogeneous catalysts for esterification reactions. google.com

While less common for esterification, basic catalysis is employed in alternative synthetic routes to β-keto esters, such as the Claisen condensation, where two ester molecules react in a basic medium to form the β-keto ester structure. researchgate.net

Heterogeneous and Homogeneous Catalytic Approaches

Both heterogeneous and homogeneous catalysis play a role in the synthesis of this compound, each with distinct advantages and applications.

Heterogeneous Catalysis: This approach, utilizing a catalyst in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), is favored in modern green chemistry. The solid acid catalysts mentioned previously—zeolites, supported HPAs, and ion-exchange resins—are all examples of heterogeneous systems. chemicalbook.comgoogle.comgoogle.comgoogle.comfinechem-mirea.ru Their primary advantages include ease of separation from the reaction mixture, potential for regeneration and reuse, and suitability for continuous-flow processes, which are beneficial for industrial applications. researchgate.net

Homogeneous Catalysis: In this approach, the catalyst exists in the same phase as the reactants. While traditional mineral acids are the classic example, more sophisticated homogeneous catalysts have been developed for ester synthesis. Systems such as copper p-toluenesulfonate and palladium-phosphine complexes like Pd(OAc)₂–PPh₃–p-toluenesulfonic acid represent modern advancements in this area. mdpi.comnih.gov These catalysts can offer high activity and selectivity under specific conditions but often require more complex and energy-intensive separation processes compared to their heterogeneous counterparts. researchgate.net

Industrial Production Methodologies and Process Intensification Studies

On an industrial scale, the production of esters like this compound is often limited by chemical equilibrium. To overcome this, process intensification strategies are employed, which combine reaction and separation into a single unit operation to continuously remove byproducts and drive the reaction to completion. researchgate.net

Key process intensification technologies applicable to this compound synthesis include:

Reactive Distillation (RD): In this process, the reaction occurs within a distillation column. As the ester is formed, the more volatile byproduct (e.g., methanol from transesterification or water from esterification) is continuously removed from the top of the column, shifting the reaction equilibrium towards the product side. This can lead to high product yields, though challenges can arise in matching the optimal conditions for both reaction and distillation.

Side-Reactor Column (SRC) Configuration: A novel advancement on reactive distillation, the SRC configuration uses a distillation column coupled with external side reactors. This setup allows for independent optimization of reaction and separation conditions and provides a larger zone for catalyst loading, overcoming some limitations of traditional RD. A proposed SRC process for the related compound cyclohexyl acetate (B1210297) demonstrated significant cost savings compared to a standard RD process.

Membrane Reactors: These reactors integrate a membrane for the selective removal of a byproduct, such as water, via pervaporation. researchgate.net By continuously removing the byproduct from the reaction zone, the equilibrium is shifted, leading to higher conversions under potentially milder conditions. researchgate.net

Reactive Chromatography: In this technique, the reaction takes place in a chromatographic column where the catalyst acts as the stationary phase. As the components move through the column, the products are separated from the reactants, thus preventing the reverse reaction and allowing for conversions that exceed the normal equilibrium limit. google.com

These advanced methodologies represent a shift towards more efficient, sustainable, and cost-effective industrial production of this compound and other valuable esters. researchgate.net

Synthesis of Related β-Keto Esters Bearing Cyclohexyl Moieties

The synthesis of β-keto esters incorporating cyclohexyl moieties is a significant area of research, as these structures serve as versatile intermediates in the creation of more complex molecules, including biologically active compounds and natural products. nih.gov Methodologies for their preparation often involve classic organic reactions tailored to create either the cyclohexane (B81311) ring containing a β-keto ester functional group or to attach a cyclohexyl group to a β-keto ester backbone.

One prominent strategy involves the Michael addition of a malonate ester to an enone, followed by an intramolecular Claisen condensation to form the cyclic structure. nih.gov For instance, the reaction of dimethyl malonate with methyl vinyl ketone in the presence of a base like potassium carbonate leads to a cyclized β-hydroxyketo ester, methyl 2-hydroxy-4-oxocyclohex-2-en-1-oate. nih.gov Spectrometric analysis of these products confirms that they predominantly exist in the enol tautomer form rather than the β-diketo form. nih.gov A more complex and efficient one-pot approach is the double Michael addition-Dieckmann condensation, which is effective for synthesizing 4,4-disubstituted cyclohexane β-keto esters. scribd.com

Another effective and mild approach involves the use of diketene surrogates, such as 2,2,6-trimethyl-4H-1,3-dioxin-4-one. This compound reacts with alcohols, including cyclohexanol, in the presence of a catalyst like sodium acetate in refluxing tetrahydrofuran. organic-chemistry.org This method is highly efficient, often resulting in quantitative yields of the desired β-keto ester while avoiding the formation of side products that can occur under harsher conditions. organic-chemistry.org

Furthermore, palladium-catalyzed reactions have expanded the utility of β-keto esters. nih.gov Advanced methods involving allylic esters of β-keto carboxylates can generate palladium enolates after decarboxylation, which can then undergo various transformations. nih.gov While not exclusively for cyclohexyl-bearing compounds, these advanced methodologies offer potential pathways for creating complex structures from simpler, functionalized precursors.

The table below summarizes key research findings for the synthesis of these related compounds.

Table 1. Synthetic Methodologies for β-Keto Esters with Cyclohexyl Moieties

Synthetic Method Reactants Key Reagents/Catalysts Product Type
Michael Addition-Claisen Condensation Dimethyl malonate, Methyl vinyl ketone Potassium carbonate Cyclized β-hydroxyketo ester (Methyl 2-hydroxy-4-oxocyclohex-2-en-1-oate) nih.gov
Double Michael Addition-Dieckmann Condensation Various Michael donors and acceptors Base (e.g., KOH) 4,4-Disubstituted cyclohexane β-keto esters scribd.com
Reaction with Diketene Surrogate Cyclohexanol, 2,2,6-trimethyl-4H-1,3-dioxin-4-one Sodium acetate This compound organic-chemistry.org

Mechanistic Investigations and Chemical Reactivity Studies of Cyclohexyl Acetoacetate

Enolization and Tautomeric Equilibria Research

The phenomenon of keto-enol tautomerism is a cornerstone of organic chemistry, and for β-dicarbonyl compounds like cyclohexyl acetoacetate (B1235776), this equilibrium is of paramount importance in dictating their chemical behavior.

While specific spectroscopic and computational studies on cyclohexyl acetoacetate are not extensively documented in publicly available literature, a wealth of information on analogous β-keto esters, such as ethyl acetoacetate, provides a strong basis for understanding its tautomeric properties. The keto-enol equilibrium involves the interconversion between the ketone and the enol isomers. asu.edu

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are instrumental in quantifying the ratio of keto and enol forms in solution. asu.eduwalisongo.ac.id For instance, in ethyl acetoacetate, the proton NMR spectrum clearly distinguishes between the protons of the keto and enol tautomers, allowing for the determination of the equilibrium constant (Keq). asu.edu It is reasonable to infer that this compound would exhibit similar distinct signals for its keto and enol forms.

Computational studies, often employing Density Functional Theory (DFT), have been widely used to investigate the keto-enol tautomerism of β-dicarbonyl compounds. orientjchem.org These studies can predict the relative stabilities of the tautomers in the gas phase and in different solvents, as well as the energy barriers for their interconversion. orientjchem.org For acetylacetone (B45752), a related β-diketone, DFT calculations have shown that the enol form is more stable in the gas phase. researchgate.net Similar computational models could be applied to this compound to elucidate the energetic landscape of its tautomerization.

The general equilibrium for the keto-enol tautomerism of this compound is depicted below:

Figure 1: Keto-Enol Tautomerism of this compound

The position of the keto-enol equilibrium is highly sensitive to the surrounding environment, including the solvent and temperature. asu.eduwalisongo.ac.idnih.gov Studies on analogous β-keto esters have demonstrated that the percentage of the enol form is significantly influenced by solvent polarity. nih.govmasterorganicchemistry.com

Generally, nonpolar solvents tend to favor the enol form due to the stabilization afforded by an intramolecular hydrogen bond in the enol tautomer. masterorganicchemistry.com Conversely, polar protic solvents can disrupt this internal hydrogen bond by forming intermolecular hydrogen bonds with the keto and enol forms, often shifting the equilibrium towards the more polar keto tautomer. asu.edu For example, the enol content of acetoacetic acid is less than 2% in D2O (a polar solvent) but increases to 49% in CCl4 (a nonpolar solvent). masterorganicchemistry.com

The following interactive data table, based on findings for the closely related ethyl acetoacetate, illustrates the expected influence of solvent polarity on the tautomeric distribution of this compound.

SolventDielectric Constant (Approx.)Expected % Enol Form (this compound)
Water80.1Low
Methanol (B129727)32.7Moderate
Chloroform4.8High
Cyclohexane (B81311)2.0Very High

This data is inferred from studies on analogous β-keto esters and represents expected trends.

Temperature also plays a role in the keto-enol equilibrium, with changes in temperature affecting the thermodynamic favorability of each tautomer.

Nucleophilic Addition Reactions

The carbonyl group in the keto form of this compound is a primary site for nucleophilic attack. The stereochemical outcome of such reactions is a subject of significant interest.

While specific studies on stereoselective additions to this compound are limited, the principles governing nucleophilic attack on substituted cyclohexanones provide a framework for predicting the stereochemical course of these reactions. The approach of a nucleophile to the carbonyl carbon can occur from either the axial or equatorial face of the cyclohexyl ring, leading to the formation of diastereomeric products.

The stereoselectivity of these additions is influenced by a combination of steric and electronic factors. For instance, the Felkin-Anh model is often used to predict the stereochemical outcome of nucleophilic attack on acyclic chiral ketones and can be adapted to cyclic systems.

The use of catalysts can significantly influence the rate and stereoselectivity of nucleophilic addition reactions. While specific catalyst-controlled additions to this compound are not well-documented, research on related systems highlights the potential for such control. For example, catalytic asymmetric C-H insertion reactions of vinyl carbocations have been achieved with high enantioselectivity using organocatalysts. nsf.gov

Substitution Reactions at the Ester Moiety

The ester group of this compound is susceptible to nucleophilic acyl substitution reactions, such as hydrolysis and transesterification.

Hydrolysis of the ester can be catalyzed by either acid or base. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Base-catalyzed hydrolysis (saponification) proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon. The hydrolysis of cyclohexyl acetate (B1210297), a structurally related ester, has been studied using solid acid catalysts. researchgate.netresearchgate.netresearchgate.net For instance, a study on the hydrolysis of cyclohexyl acetate to cyclohexanol (B46403) using a UIO-66-PhSO3H catalyst showed that the conversion of cyclohexyl acetate increased with the loading of the acid group on the catalyst. researchgate.net

Transesterification, the exchange of the alkoxy group of an ester with another alcohol, is another important substitution reaction. This reaction is typically catalyzed by an acid or a base. For example, the transesterification of 2-methylcyclohexyl acetate can be achieved with butyl acetate. google.com It is expected that this compound would undergo similar transesterification reactions in the presence of a suitable alcohol and catalyst.

The following table summarizes typical conditions for substitution reactions of cyclohexyl esters based on available literature for analogous compounds.

ReactionReactantsCatalystTemperature (°C)
HydrolysisCyclohexyl acetate, WaterUIO-66-PhSO3HNot specified
HydrolysisCyclohexyl acetate, WaterHZSM-5140-180
Transesterification2-Methylcyclohexyl acetate, Butyl acetateNot specifiedNot specified
EsterificationCyclohexene (B86901), Carboxylic AcidsIon exchange resinsNot specified

This data is based on studies of cyclohexyl acetate and related esters and is indicative of the conditions that would likely be applicable to this compound.

Oxidation Pathways and Product Characterization

The oxidation of β-keto esters like this compound can proceed through several pathways, depending on the oxidant and reaction conditions. The most common sites for oxidation are the α-carbon, located between the two carbonyl groups, and the β-keto group itself, which can lead to cleavage of the carbon-carbon bond.

The term "Cyclohexyl Acetoacetic Acid" is not a standard chemical name and may refer to a variety of oxidation products. A plausible and well-documented transformation for β-keto esters is α-hydroxylation. This reaction introduces a hydroxyl group on the carbon situated between the two carbonyl groups, yielding an α-hydroxy-β-keto ester. This transformation provides direct access to the α-hydroxy-β-dicarbonyl moiety, which is a structural feature in many biologically active compounds. researchgate.net Various chemical methods exist to achieve this oxidation, including systems based on manganese oxides or other catalytic approaches. researchgate.net

Another oxidative pathway is the cleavage of the C-C bond. An efficient method for the oxidative cleavage of β-keto esters to produce α-keto esters involves using an Oxone/aluminum trichloride system in an aqueous medium. organic-chemistry.org This process is believed to proceed through the formation of an α-hydroxy dicarbonyl compound, which is then further oxidized. organic-chemistry.org

Research into the oxidation of β-keto esters continues to yield novel and efficient synthetic methods. Palladium-catalyzed reactions of allyl β-keto carboxylates, for instance, lead to the formation of palladium enolates after oxidative addition and decarboxylation. nih.gov These intermediates can then undergo various transformations. nih.gov Furthermore, biocatalytic approaches are being explored. Manganese-oxidizing bacteria, such as Pseudomonas putida MnB1, have been successfully used as whole-cell biocatalysts for the effective oxidation of β-keto esters in mild, aqueous conditions. researchgate.net

Reduction Strategies and Product Formation

This compound possesses two reducible functional groups: a ketone and an ester. The choice of reducing agent and reaction conditions determines whether one or both carbonyls are reduced.

The selective reduction of the ketone carbonyl in the presence of the ester is a common and synthetically useful transformation. This chemoselectivity is achievable because ketones are generally more reactive towards nucleophilic reducing agents than esters. stackexchange.com

Sodium borohydride (NaBH₄) is a mild reducing agent that is highly effective for the reduction of aldehydes and ketones to alcohols but typically does not reduce esters under standard conditions. stackexchange.comyoutube.comyoutube.comyoutube.com Therefore, treating this compound with NaBH₄ in a protic solvent like methanol or ethanol would selectively reduce the ketone to a secondary alcohol, yielding cyclohexyl 3-hydroxybutanoate.

For enantioselective reductions, which produce a specific stereoisomer of the alcohol, biocatalysts such as baker's yeast (Saccharomyces cerevisiae) or isolated enzymes like ketoreductases are frequently used. nih.govresearchgate.netnih.gov These biocatalytic methods can produce chiral β-hydroxy esters with high enantiomeric excess. researchgate.net Catalytic transfer hydrogenation is another powerful method for the asymmetric reduction of β-keto esters, often employing transition metal catalysts with chiral ligands and a hydrogen source like formic acid. organic-chemistry.orgacs.org This approach can provide β-hydroxy esters in excellent yields and selectivities. organic-chemistry.orgacs.org

Table 3: Comparison of Reducing Agents for this compound


Reducing AgentTypical ConditionsSelectivityProduct
Sodium Borohydride (NaBH₄)Methanol or Ethanol solvent, room temp.Ketone over EsterCyclohexyl 3-hydroxybutanoate
Lithium Aluminum Hydride (LiAlH₄)Anhydrous ether or THF, followed by aqueous workupNon-selective; reduces both ketone and esterButane-1,3-diol and Cyclohexanol
Catalytic Hydrogenation (e.g., Ru-BINAP)H₂ gas, high pressure, chiral catalystAsymmetric reduction of ketoneChiral Cyclohexyl 3-hydroxybutanoate
Baker's Yeast (S. cerevisiae)Aqueous, with sugar sourceEnantioselective reduction of ketoneChiral Cyclohexyl 3-hydroxybutanoate

This table summarizes the outcomes of reducing this compound with different reagents, highlighting the selectivity for its two carbonyl groups.

Facile Conversion to Cyclohexyl Alcohol and Acetoacetic Acid

This compound, as an ester, is susceptible to hydrolysis, a chemical reaction that involves the cleavage of the ester bond by water. This conversion can be catalyzed by either an acid or a base. Under these conditions, the compound readily breaks down into its constituent alcohol and carboxylic acid components: cyclohexyl alcohol (cyclohexanol) and acetoacetic acid.

The hydrolysis of cyclohexyl esters has been a subject of study, often utilizing solid acid catalysts to facilitate the reaction. For instance, studies on the hydrolysis of cyclohexyl acetate demonstrate that increasing the amount of water in the system can enhance the conversion rate. researchgate.net In one study, increasing the water to cyclohexyl acetate mass ratio from 1:3 to 2:1 raised the conversion from 55.4% to 69%. researchgate.net The reaction mechanism involves the protonation of the carbonyl oxygen of the ester, which increases its electrophilicity, followed by the nucleophilic attack of a water molecule. This leads to the formation of a tetrahedral intermediate, which then collapses to yield cyclohexanol and the carboxylic acid.

While specific kinetic data for this compound hydrolysis is not detailed in the provided sources, the principles are analogous to those for cyclohexyl acetate. Kinetic studies on the hydrolysis of cyclohexyl acetate over ion-exchange resins have been performed to establish kinetic models for the preparation of cyclohexanol. It is important to note that the product, acetoacetic acid, is a β-keto acid and is known to be unstable. It can subsequently undergo decarboxylation to produce acetone (B3395972) and carbon dioxide, particularly when heated.

The following table summarizes the expected products from the hydrolysis of this compound.

ReactantConditionsProduct 1Product 2
This compoundAcid or Base Catalyzed HydrolysisCyclohexyl AlcoholAcetoacetic Acid

Condensation Reactions Involving this compound

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry used to synthesize β-keto esters or β-diketones. scienceinfo.comwikipedia.org The reaction occurs between two ester molecules, or one ester and another carbonyl compound, in the presence of a strong base, such as sodium ethoxide. scienceinfo.comwikipedia.orgpressbooks.pub this compound is itself a β-keto ester and is typically the product of a Claisen condensation, for example, between ethyl acetate and cyclohexyl acetate in a crossed Claisen reaction.

The core principles of the reaction mechanism are as follows:

Enolate Formation : A strong base removes an acidic α-proton (a proton on the carbon adjacent to the carbonyl group) from an ester molecule, forming a nucleophilic enolate ion. wikipedia.orglibretexts.org

Nucleophilic Attack : The enolate ion attacks the electrophilic carbonyl carbon of a second ester molecule, creating a tetrahedral intermediate. libretexts.org

Elimination of Leaving Group : The intermediate collapses, reforming the carbonyl double bond and eliminating an alkoxide leaving group (-OR). wikipedia.orglibretexts.org

Deprotonation : The resulting β-keto ester is more acidic than the starting alcohol, so the alkoxide base deprotonates it. This final acid-base step is thermodynamically favorable and drives the reaction to completion. libretexts.orgmasterorganicchemistry.com An acidic workup is required to neutralize the base and protonate the enolate to yield the final product. wikipedia.org

When two different esters are used, the reaction is termed a "crossed" or "mixed" Claisen condensation. organic-chemistry.orgucla.edu For a crossed Claisen condensation to be synthetically useful, one of the esters should not have α-hydrogens (e.g., an aromatic ester like methyl benzoate) to prevent a mixture of products. organic-chemistry.orgucla.edu

This compound, having acidic protons on the carbon between the two carbonyl groups, could potentially act as the enolate donor in a crossed Claisen condensation with a non-enolizable ester.

Key Step in Claisen CondensationDescription
1. Enolate Formation A strong base deprotonates the α-carbon of an ester.
2. Nucleophilic Acyl Substitution The resulting enolate attacks a second ester molecule.
3. Elimination An alkoxide leaving group is expelled, forming a β-keto ester.
4. Deprotonation (Driving Force) The product is deprotonated by the alkoxide, driving the equilibrium.

The Knoevenagel condensation is a reaction between a carbonyl compound (an aldehyde or ketone) and an "active hydrogen" compound, which has a methylene (B1212753) group flanked by two electron-withdrawing groups. wikipedia.orgsigmaaldrich.com β-keto esters, such as ethyl acetoacetate and by extension this compound, are classic examples of active hydrogen compounds used in this reaction. wikipedia.orgthermofisher.com The reaction is typically catalyzed by a weak base, such as an amine like piperidine. wikipedia.orgsigmaaldrich.com

The mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. This is followed by a dehydration step to eliminate a molecule of water, resulting in an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com

Knoevenagel condensations can be the initial step in sequential or tandem reactions that lead to the formation of more complex cyclic structures. nih.govresearchgate.net For example, the product of a Knoevenagel condensation can undergo a subsequent intramolecular cyclization. nih.govacs.org The specific outcome and product selectivity in these sequential reactions can often be controlled by adjusting the reaction conditions, such as the catalyst, solvent, and reaction time. researchgate.netacs.org In the context of this compound, it could react with an aldehyde or ketone to form an unsaturated intermediate, which could then be manipulated to cyclize into various heterocyclic or carbocyclic systems.

This compound is a valuable substrate for domino and multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more reactants. These reactions are highly efficient as they reduce the number of synthetic steps and purification procedures.

A prominent example involves a sequence initiated by a Knoevenagel condensation. For instance, a pseudo-five-component reaction for the synthesis of 4,4'-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives uses an acetoacetate ester, hydrazine, and an aromatic aldehyde. nih.gov The reaction proceeds through an initial formation of a pyrazolone from the acetoacetate and hydrazine, which then undergoes a Knoevenagel condensation with the aldehyde, followed by a Michael addition of a second pyrazolone molecule. nih.gov

Furthermore, acetoacetate derivatives are key building blocks in the synthesis of pyridin-2-one structures. figshare.com Domino reactions involving an acetoacetate, an aldehyde, and an amine source can lead to the formation of highly substituted dihydropyridines, which can then be oxidized to form the corresponding pyridine (B92270) ring. The synthesis of pyridin-2-ones can be achieved through various domino sequences, often involving an initial condensation followed by cyclization. dntb.gov.ua The reactivity of the β-dicarbonyl moiety in this compound makes it an ideal candidate for such transformations, enabling the construction of complex heterocyclic scaffolds like pyridin-2-ones in an efficient manner. figshare.com

Derivatization Strategies and Novel Compound Generation

A powerful strategy for synthesizing cyclohexenone derivatives involves a tandem sequence of a Michael addition followed by an intramolecular cyclocondensation (such as an Aldol condensation). tamu.edu this compound, as a doubly stabilized carbon nucleophile (a Michael donor), is well-suited for this type of reaction. wikipedia.org

The sequence is typically initiated by a base, which deprotonates the acidic α-carbon between the two carbonyl groups of this compound to form an enolate. This enolate then acts as a nucleophile in a Michael (or conjugate) addition to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. wikipedia.orgmasterorganicchemistry.com This 1,4-addition reaction forms a new carbon-carbon bond at the β-carbon of the acceptor, resulting in a 1,5-dicarbonyl compound. youtube.com

Following the Michael addition, the newly formed 1,5-dicarbonyl intermediate can undergo an intramolecular base-catalyzed Aldol condensation. tamu.edu A base removes a proton from one of the α-carbons, creating a new enolate that attacks the other carbonyl group within the same molecule. This results in the formation of a stable six-membered ring. tamu.edu Subsequent dehydration of the resulting aldol product readily occurs to yield the final, conjugated cyclohexenone derivative. tamu.edu This tandem Michael addition-cyclocondensation process is a highly effective method for the one-pot synthesis of complex cyclic structures. acs.orgnih.gov

The table below outlines the key stages in this synthetic route.

StageReaction TypeDescription
1 Enolate FormationA base deprotonates this compound to form a nucleophilic enolate.
2 Michael AdditionThe enolate adds to an α,β-unsaturated carbonyl compound (Michael acceptor).
3 Intramolecular Aldol CondensationThe resulting 1,5-dicarbonyl intermediate cyclizes via an internal aldol reaction.
4 DehydrationThe cyclic aldol product eliminates water to form the final cyclohexenone derivative.

Formation of Metal Complexes with this compound as a Ligand

This compound, in its enolate form, acts as a bidentate chelating ligand, coordinating to metal ions through its two oxygen atoms. This chelation results in the formation of stable metal complexes with distinct structural and spectroscopic properties. Research has demonstrated the synthesis and characterization of several transition metal complexes involving this ligand.

Intracomplex compounds of Cobalt(II) and Nickel(II) with this compound and pyridine have been successfully synthesized. organicreactions.orgresearchgate.net X-ray diffraction studies of the cobalt complex revealed a distorted octahedral environment around the central metal atom. organicreactions.orgresearchgate.net In this arrangement, two this compound ligands are positioned in the equatorial plane, while two pyridine molecules occupy the axial positions. organicreactions.orgresearchgate.net The nickel complex has been found to be isostructural with the cobalt complex. organicreactions.orgresearchgate.net

Similarly, a binuclear complex of Zinc(II) with this compound has been synthesized and structurally characterized. wikipedia.orgmdpi.com In this complex, the coordination polyhedra of the zinc atoms are also distorted octahedra, formed by six oxygen atoms belonging to three ligand molecules and a coordinated ethanol molecule. wikipedia.orgmdpi.com Infrared (IR) spectroscopy data confirm the bidentate coordination of the deprotonated this compound to the zinc atoms, leading to the formation of chelated metallocycles. wikipedia.orgmdpi.com

The structural analysis of these complexes indicates that the coordination geometry is influenced by the presence of other molecules in the reaction medium that can complete the coordination sphere of the metal ion. wikipedia.orgmdpi.com

Table 1: Crystallographic Data for Co(II)-Cyclohexyl Acetoacetate-Pyridine Complex

Parameter Value (at 129 K) Value (at 298 K)
Crystal System Monoclinic Monoclinic
Space Group I2/a I2/a
a (Å) 11.8751(12) 11.8431(6)
b (Å) 17.8671(18) 18.4288(9)
c (Å) 14.5630(19) 14.5758(11)
β (°) 107.859(9) 107.067(2)
V (ų) 2941.0(6) 3041.1(3)
Z 4 4

Data sourced from Shtokvysh et al. (2021). researchgate.net

Research on Hydrazone Derivatives and Their Rearrangements

Hydrazone derivatives of this compound are primarily synthesized through the Japp-Klingemann reaction. wikipedia.orgsynarchive.comchemeurope.com This reaction provides a versatile route to produce arylhydrazones from β-keto-esters like this compound by reacting them with aryl diazonium salts. wikipedia.orgchemeurope.com

The mechanism of the Japp-Klingemann reaction begins with the deprotonation of the β-keto-ester to form an enolate. This enolate then undergoes a nucleophilic addition to the diazonium salt, creating an azo compound as an intermediate. wikipedia.org This intermediate is typically unstable and undergoes hydrolysis, which leads to the cleavage of the acetyl group. organicreactions.orgresearchgate.net Following a hydrogen exchange, the final, more stable hydrazone product is formed. wikipedia.org

These resulting hydrazones are valuable intermediates in organic synthesis. For instance, they can be used in the Fischer indole synthesis, where heating the hydrazone in the presence of a strong acid leads to the formation of indole derivatives. wikipedia.orgchemeurope.com

The study of rearrangements in hydrazone derivatives of β-ketoesters has also been a subject of interest. While specific research on the rearrangements of this compound hydrazones is not extensively detailed, general studies on related structures, such as the p-nitrophenyl hydrazones of ethyl acetoacetate, have shown that they can readily cyclize to form 5-membered pyrazole rings. dcu.ie The conditions for these cyclizations, particularly the acidity of the solvent, are crucial for either isolating the hydrazone or promoting the formation of the cyclized product. dcu.ie Further investigations include the oxidation of these hydrazones to azoacetates, which can then undergo rearrangement reactions. dcu.ie

Advanced Spectroscopic and Chromatographic Characterization in Cyclohexyl Acetoacetate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including cyclohexyl acetoacetate (B1235776). It provides unparalleled information about the connectivity and spatial arrangement of atoms within a molecule.

Elucidation of Reaction Intermediates and Products

NMR spectroscopy is highly effective for identifying the products and transient intermediates formed during chemical reactions. In the synthesis or transformation of cyclohexyl acetoacetate, ¹H and ¹³C NMR spectra offer distinct fingerprints for the reactant, product, and any intermediate species. nih.gov For example, in an esterification reaction, the disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the ester's cyclohexyl and acetyl groups confirm product formation. The chemical shifts, signal multiplicities, and integration values in the ¹H NMR spectrum allow for the unambiguous assignment of the molecular structure. Two-dimensional NMR techniques can further confirm these assignments by establishing correlations between different nuclei.

Because β-keto esters like this compound can exist as a mixture of keto and enol tautomers, NMR is particularly useful for studying this equilibrium. colostate.eduresearchgate.net The distinct signals for the protons in each tautomeric form can be integrated to quantify their relative concentrations under various conditions, such as different solvents. colostate.eduresearchgate.net

Table 1: Hypothetical ¹H NMR Chemical Shifts for Keto-Enol Tautomers of this compound in CDCl₃.
AssignmentKeto Form (ppm)Enol Form (ppm)Multiplicity
-CH₃ (acetyl)~2.25~2.00Singlet
-CH₂- (methylene)~3.45-Singlet
=CH- (vinylic)-~5.05Singlet
-O-CH- (cyclohexyl)~4.70~4.65Multiplet
-CH₂- (cyclohexyl)~1.2-1.9~1.2-1.9Multiplet
=C-OH (enol)-~12.1Singlet (broad)

Stereochemical Assignment via 1D and 2D NMR Techniques

The determination of stereochemistry is critical when this compound is used in asymmetric synthesis, leading to chiral products. 1D and 2D NMR techniques are powerful tools for assigning the relative and sometimes absolute configuration of these molecules. researchgate.neteurekaselect.comwordpress.com

One-dimensional techniques, such as the Nuclear Overhauser Effect (NOE), can establish the spatial proximity of protons. Irradiation of a specific proton will enhance the signals of other protons that are close in space, helping to define the relative stereochemistry, for instance, in distinguishing between cis and trans isomers on the cyclohexane (B81311) ring of a derivative.

Two-dimensional NMR experiments provide more comprehensive structural information. longdom.org

Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, typically through two or three bonds, revealing the spin-spin coupling network within the molecule. longdom.orglookchem.com

Nuclear Overhauser Effect Spectroscopy (NOESY): Similar to 1D NOE, this technique maps out all proton-proton spatial relationships in the molecule simultaneously. Cross-peaks in a NOESY spectrum connect protons that are close in space, which is invaluable for stereochemical assignments. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with the carbons to which they are directly attached.

Heteronuclear Multiple Bond Correlation (HMBC): Correlates protons and carbons that are separated by two or three bonds.

Together, these techniques allow for the complete assignment of all proton and carbon signals and provide the necessary data to resolve complex stereochemical questions. lookchem.comnih.govfigshare.com

In-situ Monitoring of Reaction Progress

Modern NMR spectroscopy allows for the in-situ monitoring of chemical reactions in real-time. nih.gov By placing a reaction mixture directly in the NMR spectrometer, spectra can be acquired at regular intervals to track the consumption of reactants and the formation of products. oxinst.com This provides detailed kinetic data, helping to elucidate reaction mechanisms and optimize conditions. researchgate.net For reactions involving this compound, such as its synthesis via Fischer esterification, one can monitor the integral of a characteristic reactant peak (e.g., the CH-OH proton of cyclohexanol) decreasing over time while a product peak (e.g., the O-CH of the ester) increases. oxinst.comchembam.com This non-invasive method provides a quantitative understanding of the reaction's progress without the need for sampling and quenching. nih.gov

Table 2: Simulated Data for In-situ NMR Monitoring of an Esterification Reaction.
Time (minutes)Normalized Integral of Reactant (Alcohol -CH-OH)Normalized Integral of Product (Ester -O-CH-)
01.000.00
100.850.15
300.550.45
600.250.75
1200.050.95

X-ray Crystallography for Structural Elucidation of Complexes and Derivatives

X-ray crystallography is the gold standard for determining the three-dimensional structure of crystalline solids at atomic resolution. While this compound itself is a liquid, its solid derivatives or metal complexes can be analyzed using this technique to provide unambiguous structural proof. thecreativechemist.orgjocpr.comweizmann.ac.il For example, β-keto esters are known to form stable complexes with a variety of metal ions. thecreativechemist.org

The process involves growing a single, high-quality crystal of the compound of interest. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected. The pattern of diffracted spots is directly related to the arrangement of atoms within the crystal lattice. researchgate.net Computational analysis of the diffraction data yields a detailed three-dimensional model of the molecule, providing precise information on bond lengths, bond angles, and torsion angles. nih.gov This technique is particularly powerful for confirming the absolute stereochemistry of a chiral molecule, which is often challenging to determine by other methods.

Table 3: Example Crystallographic Data for a Hypothetical Derivative of this compound.
ParameterValue
Chemical FormulaC₁₆H₂₀O₄
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
β (°)98.76
Volume (ų)1334.5
R-factor (%)4.5

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an essential tool for identifying reaction products and monitoring reaction progress by detecting the molecular weights of the compounds present in a sample. chemguide.co.uklibretexts.org The mass spectrum of a compound shows a molecular ion peak (M⁺) that corresponds to the molecular weight of the molecule, confirming its identity. For this compound, the molecular ion would be expected at an m/z value corresponding to its molecular weight (184.23 g/mol ).

Furthermore, the molecule fragments in the mass spectrometer in a reproducible manner, creating a unique fragmentation pattern that serves as a molecular fingerprint. libretexts.orgwhitman.edu Analysis of these fragment ions can provide valuable structural information. youtube.com For esters, common fragmentation pathways include cleavage alpha to the carbonyl group and McLafferty rearrangements. libretexts.orgwhitman.edu In reaction monitoring, MS can track the appearance of the product's molecular ion peak and the disappearance of the reactants' peaks over time.

Table 4: Plausible Mass Spectrometry Fragments for this compound.
m/zPossible Fragment StructureFragment Name
184[C₁₀H₁₆O₃]⁺Molecular Ion (M⁺)
142[M - CH₂=C=O]⁺Loss of ketene
101[M - C₆H₁₁O]⁺Loss of cyclohexyloxy radical
83[C₆H₁₁]⁺Cyclohexyl cation
43[CH₃CO]⁺Acetyl cation (base peak)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Isomer Separation

Chromatographic techniques are fundamental for separating the components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for the analysis of compounds like this compound.

Gas Chromatography (GC) is ideal for the analysis of volatile and thermally stable compounds. A sample is vaporized and transported through a capillary column by a carrier gas. Separation is achieved based on the differential partitioning of the components between the mobile gas phase and the stationary phase coating the column. The retention time—the time it takes for a compound to travel through the column—is a characteristic identifier. GC is routinely used to determine the purity of this compound and can be coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. hmdb.canih.govnist.govnist.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally sensitive. Separation is based on the partitioning of components between a liquid mobile phase and a solid stationary phase within a column. By selecting the appropriate column (e.g., normal-phase, reverse-phase) and mobile phase composition, complex mixtures can be effectively separated. HPLC is particularly useful for separating isomers, such as diastereomers or cis-trans isomers of this compound derivatives, which may be difficult to resolve by other methods. chromforum.orgnih.govmdpi.comfishersci.com For β-keto esters, specialized columns or mobile phase conditions may be required to obtain good peak shapes due to keto-enol tautomerism. chromforum.org

Table 5: Typical Chromatographic Conditions for Analysis.
ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5)250 mm x 4.6 mm ID, 5 µm particles (e.g., C18)
Mobile/Carrier Phase Helium or HydrogenAcetonitrile/Water gradient
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)UV-Vis (e.g., at 254 nm) or Mass Spectrometer (MS)
Typical Temperature Temperature program (e.g., 50°C to 250°C at 10°C/min)Isothermal (e.g., 30°C)
Application Purity assessment, reaction monitoring of volatile compoundsPurity assessment, isomer separation, analysis of non-volatile derivatives

Theoretical and Computational Chemistry Studies of Cyclohexyl Acetoacetate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to predict their properties. For cyclohexyl acetoacetate (B1235776), DFT calculations are instrumental in understanding its tautomeric equilibrium and conformational landscape, which are key to its reactivity.

Cyclohexyl acetoacetate, like other β-keto esters, exists in a dynamic equilibrium between its keto and enol tautomers. The keto form contains two carbonyl groups, while the enol form consists of an α,β-unsaturated ester with a hydroxyl group. DFT calculations can elucidate the relative stability of these tautomers and the energy barrier for their interconversion.

Studies on related β-dicarbonyl compounds show that the stability of the enol form is significantly influenced by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. orientjchem.orgresearchgate.net This interaction creates a stable six-membered pseudo-ring. The solvent environment also plays a crucial role; polar solvents tend to stabilize the more polar keto tautomer through intermolecular hydrogen bonding, shifting the equilibrium towards the keto form. orientjchem.org

Computational models predict the energy difference (ΔE) and Gibbs free energy difference (ΔG) between the tautomers. For analogous β-keto esters, the enol form is often found to be more stable in the gas phase, while the keto form is favored in polar solvents. The transition state for tautomerization involves the transfer of a proton from the α-carbon to the carbonyl oxygen.

Table 1: Representative DFT-Calculated Tautomerization Energies for a Model β-Keto Ester Note: These are illustrative values based on studies of similar compounds, such as acetylacetone (B45752) and other β-keto esters. Specific values for this compound would require dedicated calculations.

ParameterGas Phase (kcal/mol)Water (kcal/mol)Cyclohexane (B81311) (kcal/mol)
Energy Difference (ΔE) -2.5 to -1.5+1.0 to +2.0-1.0 to 0.0
Activation Energy (Ea) 30 - 3530 - 3530 - 35

Data synthesized from findings on related β-dicarbonyl compounds. orientjchem.orgresearchgate.net

The three-dimensional structure of this compound is complex due to the flexibility of the cyclohexyl ring and the rotational freedom around the ester linkage. The cyclohexyl ring predominantly adopts a chair conformation to minimize angular and torsional strain. sapub.orgutdallas.edu In this conformation, substituents can occupy either axial or equatorial positions. For the acetoacetate group attached to the cyclohexane ring, the equatorial position is sterically favored to avoid 1,3-diaxial interactions with the axial hydrogens of the ring. sapub.org

DFT calculations can be used to determine the potential energy surface for the rotation around the C-O bond of the ester group and the C-C bonds of the acetoacetate backbone. These calculations help identify the most stable conformers and the energy barriers between them. The orientation of the ester and keto groups relative to each other and to the cyclohexyl ring influences the molecule's dipole moment, reactivity, and intermolecular interactions. Studies on other cyclohexyl esters provide a basis for understanding the conformational preferences in this compound. acs.org

Ab Initio Molecular Orbital Calculations for Reaction Mechanisms

Ab initio molecular orbital methods are another class of high-level computational techniques used to study chemical reactions. Unlike DFT, these methods are based entirely on first principles without empirical parameterization. They are particularly useful for accurately mapping reaction pathways and characterizing transition states.

This compound undergoes several important reactions, including alkylation at the α-carbon and hydrolysis/decarboxylation. aklectures.commasterorganicchemistry.com Ab initio calculations can model the geometries and energies of the transition states for these processes.

For instance, in the alkylation of the enolate of this compound, computations can pinpoint the structure of the transition state for the SN2 reaction with an alkyl halide. masterorganicchemistry.com This analysis provides insights into the reaction's stereoselectivity. Similarly, for the decarboxylation of the corresponding β-keto acid (formed upon hydrolysis), calculations can elucidate the cyclic transition state involved in the transfer of the carboxylic proton and the cleavage of the C-C bond. youtube.com Locating a transition state involves finding a first-order saddle point on the potential energy surface, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. ucsb.edu

Many reactions involving this compound are catalyzed by acids or bases. Ab initio methods are employed to understand how catalysts lower the activation energy of a reaction. For example, in the acid-catalyzed enolization, calculations can model the protonation of the carbonyl oxygen and the subsequent removal of the α-proton by a conjugate base. In base-catalyzed alkylation, the role of the base in generating the nucleophilic enolate can be explicitly modeled. youtube.com

These computational studies can compare different potential catalytic cycles and determine the most likely pathway by comparing the energy barriers of the rate-determining steps. By including catalyst molecules explicitly in the calculations, a detailed picture of the catalyst's interaction with the substrate at the transition state can be obtained.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While DFT and ab initio calculations are excellent for studying isolated molecules or small molecular clusters, Molecular Dynamics (MD) simulations are used to understand the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the explicit movement of every atom in the system over time, based on classical mechanics. researchgate.netmdpi.com

For this compound, MD simulations can provide a detailed picture of its solvation shell in different solvents. researchgate.net These simulations can reveal the specific intermolecular interactions, such as hydrogen bonds between the solvent and the keto/enol tautomers. For example, simulations in water would show the formation of hydrogen bonds between water molecules and the carbonyl oxygens of the keto form, explaining its stabilization in polar protic solvents. researchgate.netresearchgate.net

MD simulations are also used to study the dynamics of conformational changes. By simulating the molecule in a solvent box, one can observe the interconversion between different conformers and calculate the free energy landscape associated with these changes. This provides a more realistic understanding of the molecule's flexibility and structure in solution compared to gas-phase calculations. acs.org

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying physicochemical properties, also known as molecular descriptors, QSAR models can predict the activity of new, unsynthesized derivatives, thereby guiding rational drug design and reducing the need for extensive experimental screening. While specific QSAR studies exclusively focused on this compound derivatives are not extensively documented in publicly available literature, the principles of QSAR are broadly applicable to this class of compounds. This section will, therefore, discuss the theoretical framework and potential application of QSAR for this compound derivatives, drawing parallels from studies on structurally related β-keto esters.

The fundamental premise of QSAR is that the biological activity of a compound is a function of its molecular structure. Variations in the structure of this compound derivatives, such as substitutions on the cyclohexyl ring or modifications of the acetoacetate moiety, would lead to changes in their physicochemical properties, which in turn would influence their biological effect. A typical QSAR study involves the generation of a dataset of molecules with known biological activities, the calculation of a wide range of molecular descriptors for each molecule, the development of a mathematical equation that links the descriptors to the activity, and rigorous statistical validation of the resulting model.

Key Molecular Descriptors for this compound Derivatives

For a hypothetical QSAR study on this compound derivatives, a variety of molecular descriptors would be calculated to capture the structural variations within the series. These descriptors can be broadly categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For this compound derivatives, these descriptors would be sensitive to the presence of electron-donating or electron-withdrawing groups on the cyclohexyl ring.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular weight, molecular volume, and surface area would be important in determining how well a derivative fits into a biological target's binding site. The conformation of the cyclohexyl ring (chair, boat, etc.) and the orientation of substituents would also be critical steric factors.

Hydrophobic Descriptors: Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial factor in determining a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The hydrophobicity of this compound derivatives would be significantly influenced by the nature of any substituents.

A study on β-keto esters with antibacterial activity highlighted the importance of hydrophobic, electronic, and steric characteristics in determining their biological function. nih.gov The research involved the synthesis and computational analysis of a series of β-keto ester analogues, providing a template for how a QSAR study on this compound derivatives could be approached. nih.gov

Hypothetical QSAR Model Development and Validation

Once a diverse set of this compound derivatives with measured biological activity is assembled and their molecular descriptors are calculated, a mathematical model can be developed using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms.

The general form of a linear QSAR equation is:

Biological Activity = c1 * Descriptor1 + c2 * Descriptor2 + ... + cn * Descriptorn + constant

Where c1, c2, ..., cn are the coefficients determined by the regression analysis, indicating the relative importance of each descriptor.

For instance, a hypothetical QSAR model for the antifungal activity of a series of this compound derivatives might look like:

log(1/IC50) = 0.5 * logP - 0.2 * (Molecular Weight) + 1.2 * (LUMO Energy) + 2.5

This equation would suggest that higher lipophilicity and a lower LUMO energy are beneficial for activity, while increased molecular weight is detrimental.

To ensure the reliability and predictive power of the QSAR model, it must be rigorously validated. Common validation techniques include:

Internal Validation: Cross-validation techniques, such as leave-one-out (LOO), are used to assess the model's robustness.

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development.

Statistical Parameters: Key statistical parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE) are evaluated to gauge the model's goodness-of-fit and predictive accuracy.

Illustrative Data for a Hypothetical QSAR Study

The following interactive table presents a hypothetical dataset for a QSAR study on a series of substituted this compound derivatives, illustrating the types of data that would be generated and analyzed.

DerivativeSubstitution on Cyclohexyl RinglogPMolecular Weight ( g/mol )LUMO Energy (eV)Observed Biological Activity (IC50, µM)Predicted Biological Activity (IC50, µM)
1 None2.5198.26-0.515.214.8
2 4-Methyl2.9212.29-0.610.511.1
3 4-Chloro3.1232.70-0.85.15.5
4 4-Nitro2.3243.25-1.22.83.0
5 4-Hydroxy1.9214.26-0.425.624.9
6 4-Methoxy2.6228.29-0.5512.312.0
7 2-Methyl2.8212.29-0.5813.113.5
8 2-Chloro3.0232.70-0.757.26.9

Research Findings from Analogous Studies

Research on β-keto esters has demonstrated that these compounds can act as quorum-sensing inhibitors, a mechanism relevant to antibacterial activity. nih.gov A computational analysis in that study revealed that specific substituents on the aryl ring of the β-keto esters led to differential local reactivity, which correlated with their ability to interact with bacterial proteins. nih.gov Similarly, for this compound derivatives, a QSAR study could elucidate which substitution patterns on the cyclohexyl ring are most favorable for a particular biological activity. For example, it could be determined whether electron-withdrawing or electron-donating groups at specific positions enhance the desired effect.

The following table summarizes the types of findings that a QSAR study on this compound derivatives might yield, based on insights from related research.

Descriptor TypePotential Finding for this compound DerivativesImplication for Molecular Design
Hydrophobic A parabolic relationship between logP and activity, suggesting an optimal lipophilicity.Modify substituents to achieve the optimal logP for improved absorption and target engagement.
Electronic A positive correlation with the dipole moment, indicating the importance of polar interactions.Introduce polar functional groups to enhance interactions with the biological target.
Steric A negative correlation with the molecular volume of substituents at a specific position, suggesting steric hindrance.Design derivatives with smaller substituents at that position to improve binding affinity.

Applications of Cyclohexyl Acetoacetate in Advanced Organic Synthesis Research

Research as a Precursor in Pharmaceutical Compound Synthesis

The application of cyclohexyl acetoacetate (B1235776) as a foundational building block in the synthesis of pharmaceutical compounds is a burgeoning area of research. Its ability to participate in a variety of carbon-carbon bond-forming reactions allows for the efficient construction of heterocyclic scaffolds that are central to the structure of many therapeutic agents.

Cyclohexyl acetoacetate serves as a key starting material in multi-step synthetic sequences aimed at producing active pharmaceutical ingredients. Its β-ketoester functionality allows for facile reactions such as the Hantzsch pyridine (B92270) synthesis and the Biginelli reaction, which are cornerstone methods for preparing dihydropyridine (B1217469) and dihydropyrimidinone cores, respectively. These heterocyclic systems are prevalent in a number of drug classes.

For instance, the Hantzsch synthesis, a one-pot condensation reaction, can utilize this compound along with an aldehyde and an ammonia (B1221849) source to construct 1,4-dihydropyridine (B1200194) derivatives. This class of compounds is well-known for its calcium channel blocking activity, a mechanism central to the treatment of hypertension. Research has demonstrated the successful synthesis of 1,4-dihydropyridine derivatives incorporating cycloalkyl esters, including cyclohexyl, via a modified Hantzsch method, highlighting the utility of this compound in creating analogues of drugs like nifedipine.

The structural motifs accessible from this compound are integral to the development of intermediates for several classes of therapeutic agents.

Antihypertensives: As mentioned, the Hantzsch reaction with this compound is a direct route to 1,4-dihydropyridine derivatives. These compounds are potent L-type calcium channel blockers, which induce vasodilation and are widely used in the management of hypertension. The incorporation of the cyclohexyl group can influence the pharmacokinetic and pharmacodynamic properties of the final molecule, potentially leading to improved efficacy or a more favorable side-effect profile.

Anti-inflammatory Agents: The Biginelli reaction, a three-component condensation, provides access to 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogues. While many studies report the use of ethyl acetoacetate in this reaction, the methodology is broadly applicable to other β-ketoesters, including this compound. Dihydropyrimidinone derivatives have been identified as promising anti-inflammatory agents. Their mechanism of action can involve the inhibition of key inflammatory mediators.

Anticonvulsants: While direct synthesis of major anticonvulsant drugs from this compound is not prominently documented, the core structures that can be derived from it are of interest in medicinal chemistry for their potential neurological activity.

The following table summarizes the key reactions and the resulting therapeutic intermediates derived from this compound:

Reaction Starting Materials (including this compound) Core Structure Therapeutic Class of Intermediates
Hantzsch Pyridine Synthesis This compound, Aldehyde, Ammonia source 1,4-Dihydropyridine Antihypertensives (Calcium Channel Blockers)
Biginelli Reaction This compound, Aldehyde, Urea (B33335)/Thiourea (B124793) 3,4-Dihydropyrimidinone Anti-inflammatory Agents, Antimicrobials

Research into the synthesis of novel antimicrobial agents has also utilized the reactivity of this compound. The Biginelli reaction, for example, can produce dihydropyrimidinone scaffolds that have demonstrated a broad spectrum of biological activities, including antibacterial and antifungal properties. The structural diversity that can be achieved by varying the aldehyde and urea/thiourea components, while using this compound as the β-dicarbonyl component, allows for the creation of libraries of compounds for antimicrobial screening.

Intermediate in Agrochemical Development Research

This compound is a recognized intermediate in the synthesis of modern agrochemicals. Its chemical versatility is exploited to create active ingredients for crop protection products.

The compound serves as a building block in the production of both herbicides and insecticides. Patents have described the synthesis of unsaturated cyclohexylacetic acid derivatives that exhibit fungicidal and insecticidal properties. The cyclohexyl ring and the reactive side chain derived from the acetoacetate moiety are key structural features that contribute to the biological activity of these agrochemicals. The specific synthetic pathways often involve multi-step processes where the core structure provided by this compound is further functionalized to optimize efficacy and selectivity.

Role in Polymer Synthesis Research

In the field of polymer chemistry, the acetoacetyl group is known for its utility in creating functional polymers with a range of applications, particularly in coatings. This compound can be used to introduce this functionality into polymer chains.

The active methylene (B1212753) group and the ketone carbonyl group of the acetoacetate moiety provide two reactive sites for crosslinking reactions. This allows for the formulation of thermoset coatings. Acetoacetyl-functional polymers can be crosslinked through reactions with diamines, melamines, isocyanates, and through Michael addition with activated olefins.

Research in this area includes the development of acetoacetate-functional monomers for use in coating compositions. These monomers can be copolymerized with other ethylenically unsaturated monomers to produce polymers with tailored properties. The incorporation of the cyclohexyl group from this compound can influence the physical properties of the resulting polymer, such as its glass transition temperature and solution viscosity. This makes it a valuable component in the design of high-performance coating materials.

Exploration as a Monomer or Intermediate for Specialty Polymers

This compound is explored as a functional monomer in the development of specialty polymers. Its incorporation into polymer chains can introduce desirable properties such as improved hydrolytic stability. Acetoacetate-functional monomers with branched-chain alkyl groups, such as cyclohexyl, have been found to enhance stability against hydrolysis, a known limitation of simpler acetoacetate monomers like acetoacetyl ethyl methacrylate (B99206) (AAEM). google.com

These monomers can be used to create both homopolymers and copolymers with other ethylenically unsaturated monomers through free-radical polymerization. google.com The resulting polymers can be formulated as solution polymers, where the polymerization occurs in an inert solvent, or as emulsion polymers. google.com A significant advantage of incorporating these acetoacetate-functional monomers is the ability to achieve crosslinking through self-curing mechanisms, such as "oxidative curing," or by reacting with added crosslinking agents like diamines. google.com This versatility makes them suitable for applications in coatings and latex formulations where durability and specific performance characteristics are required. google.com

Building Block for Diverse Heterocyclic Compounds

The reactivity of this compound makes it a key precursor for the synthesis of a wide variety of heterocyclic compounds, which are integral to medicinal chemistry and materials science. Its ability to participate in multicomponent reactions allows for the efficient, one-pot construction of complex molecular architectures. scispace.comwindows.netnd.edu.auresearchgate.netsemanticscholar.org

Synthesis of Pyridin-2-ones and Related Nitrogen Heterocycles

This compound is a valuable substrate in the synthesis of pyridin-2-ones and other nitrogen-containing heterocycles. One notable application is in the Hantzsch pyridine synthesis, a classic multicomponent reaction that typically involves the condensation of a β-ketoester, an aldehyde, and a nitrogen source like ammonia or ammonium (B1175870) acetate (B1210297). rsc.orgbeilstein-journals.org While the traditional Hantzsch reaction yields 1,4-dihydropyridines, variations of this reaction can lead to the formation of other pyridine derivatives. rsc.orgbeilstein-journals.org

For instance, a one-pot, three-component synthesis has been developed for 2-aryl-pyridines where an aldehyde reacts with an acetoacetate (such as ethyl or methyl acetoacetate) and ammonium acetate. rsc.org This methodology can be adapted for this compound to produce pyridines with a cyclohexoxycarbonyl group. The synthesis of various substituted pyridines is an active area of research, with methods being developed to introduce a range of functional groups onto the pyridine ring. organic-chemistry.org

Other Multicomponent Cyclization Reactions

Beyond pyridine synthesis, this compound is a versatile reactant in other multicomponent cyclization reactions, most notably the Biginelli reaction. nih.govclockss.orgunits.it This one-pot reaction combines an aldehyde, a β-ketoester (like this compound), and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs. units.itresearchgate.net These dihydropyrimidinones (DHPMs) are a class of compounds with significant biological activities. researchgate.net

The Biginelli reaction is highly adaptable, allowing for a wide variety of substituents on the resulting heterocyclic ring by varying the starting components. units.it While the reaction works well with aromatic aldehydes, aliphatic aldehydes can also be used under specific conditions. units.it The use of this compound in this reaction would yield DHPMs with a cyclohexyl ester group at the 5-position. Research has also focused on developing more general methods for Biginelli-type reactions to synthesize diverse libraries of guanidine-containing heterocycles. nih.gov

The following table summarizes the key multicomponent reactions involving β-ketoesters like this compound:

Reaction NameReactantsProduct
Hantzsch Pyridine Synthesis Aldehyde, 2 eq. β-ketoester, Ammonia/Ammonium Acetate1,4-Dihydropyridines
Biginelli Reaction Aldehyde, β-ketoester, Urea/Thiourea3,4-Dihydropyrimidin-2(1H)-ones/thiones

These reactions highlight the utility of this compound as a flexible building block for generating structurally diverse heterocyclic scaffolds for various research applications.

Green Chemistry and Sustainable Synthesis of Cyclohexyl Acetoacetate and Its Derivatives

Development of Environmentally Benign Synthetic Routes

The pursuit of environmentally benign synthetic routes for cyclohexyl acetoacetate (B1235776) primarily focuses on replacing hazardous reagents and minimizing waste. A key strategy is the use of transesterification, a reaction that is central to the synthesis of various β-keto esters. researchgate.netresearchgate.net This method provides a more sustainable alternative to traditional syntheses that might involve harsher chemicals. The transesterification process is recognized for its importance in creating a wide array of both commercial and non-commercial β-keto esters, which are valuable intermediates in the synthesis of more complex molecules. researchgate.netresearchgate.net

Another significant advancement is the direct addition esterification of cyclohexene (B86901) with a carboxylic acid, which represents a 100% atom-economical process where all reactant atoms are incorporated into the final product. researchgate.net This approach avoids the formation of by-products, a core principle of green chemistry. While much of the specific research has focused on the synthesis of cyclohexyl acetate (B1210297) from cyclohexene and acetic acid, the principles are applicable to the synthesis of other cyclohexyl esters. researchgate.netnih.gov Traditional industrial methods for similar compounds often rely on mineral acids like sulfuric acid as catalysts, which leads to issues with corrosion, difficult product separation, and the generation of polluting waste. google.com

The development of routes utilizing solid acid catalysts is a significant step forward. These catalysts can replace corrosive and hazardous liquid acids, simplifying after-treatment and reducing the environmental impact. google.com For instance, the synthesis of related compounds has been explored using various solid acids, including sulfonic acid catalysts, strong-acid cation-exchange resins, and molecular sieves. google.comgoogle.com

Utilization of Sustainable Catalytic Systems

The use of sustainable catalytic systems is a cornerstone of green chemistry, and significant research has been conducted on catalysts applicable to the synthesis of cyclohexyl esters. Heterogeneous solid acid catalysts are particularly promising because they are easily separated from the reaction mixture and can often be reused, reducing waste and cost.

Ion-exchange resins, such as Amberlyst-15, have been shown to be effective catalysts in the production of cyclohexyl acetate. researchgate.net These resins offer a non-corrosive and reusable alternative to traditional liquid acid catalysts. Research on the synthesis of cyclohexyl acetate from cyclohexanol (B46403) and acetic acid has demonstrated the effectiveness of Amberlyst-15, with studies investigating optimal conditions such as temperature, mole ratio, and catalyst loading to maximize conversion. researchgate.net The reusability of such catalysts has been confirmed, showing nearly consistent performance over multiple cycles. researchgate.net

Another class of sustainable catalysts includes zeolites and composite molecular sieves, such as L/ZSM-5. These materials have been used in the preparation of cyclohexyl acetate from cyclohexene and acetic acid, demonstrating high conversion rates and product selectivity over extended operational periods, making them suitable for industrial applications. google.com The use of copper p-toluenesulfonate has also been reported as a low-pollution and high-yield catalyst for the synthesis of cyclohexyl acetate. google.com

Enzymatic catalysis represents a frontier in the sustainable synthesis of related compounds, such as certain isomers of 4-(tert-butyl)cyclohexyl acetate. mdpi.com Enzymes like Candida antarctica lipase (B570770) A (CALA) can be used for highly selective acetylation reactions under mild conditions. mdpi.com Although not yet specifically documented for cyclohexyl acetoacetate, the application of enzymatic methods to the synthesis of β-keto esters is an area of active research, offering the potential for high selectivity and reduced environmental impact. researchgate.netresearchgate.net

Catalyst TypeExample(s)Reactants (for related esters)Advantages
Ion-Exchange Resin Amberlyst-15Cyclohexanol and Acetic AcidReusable, Non-corrosive, Kinetically controlled reaction researchgate.net
Zeolite/Molecular Sieve L/ZSM-5Cyclohexene and Acetic AcidHigh conversion and selectivity, Good stability for industrial use google.com
Organometallic Salt Copper p-toluenesulfonateCyclohexanol and Acetic AcidLow pollution, High yield, Simple operation google.com
Enzyme Candida antarctica lipase A (CALA)4-(tert-butyl)cyclohexanolHigh stereoselectivity, Mild reaction conditions mdpi.com

Solvent Minimization and Replacement Strategies

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to air pollution. In the synthesis of cyclohexyl esters, research has demonstrated the feasibility of conducting reactions under solvent-free conditions. researchgate.net For example, the direct esterification of cyclohexene with carboxylic acids over ion-exchange resins can be carried out without a solvent, which simplifies the process and reduces waste. researchgate.net

When solvents are necessary, the focus shifts to using more environmentally benign alternatives. While specific research on solvent replacement for this compound synthesis is limited, the broader field of green chemistry promotes the use of water, supercritical fluids, or bio-derived solvents in place of traditional chlorinated or aromatic hydrocarbons. The use of water as a solvent is particularly attractive from a green chemistry perspective, and advances have been made in designing water-soluble catalysts for various organic reactions. semanticscholar.org

Energy-Efficient Processes and Atom Economy Optimization

Maximizing energy efficiency and atom economy are critical for the sustainable production of chemicals. Atom economy, a concept that measures the efficiency of a reaction in converting reactants to the desired product, is a key metric in green chemistry. gcande.org Addition reactions, such as the synthesis of cyclohexyl esters from cyclohexene and a carboxylic acid, are inherently 100% atom economical in theory, as all atoms of the reactants are incorporated into the product. researchgate.net

Process intensification techniques, such as reactive distillation, can significantly improve energy efficiency. In reactive distillation, the chemical reaction and the separation of products occur simultaneously in a single unit. This can lead to higher conversions, improved selectivity, and reduced energy consumption compared to conventional batch processes. The production of cyclohexyl acetate has been modeled and optimized using reactive distillation and side-reactor configurations, showing potential for significant cost and energy savings. nih.gov These advanced process designs can overcome thermodynamic limitations and allow for more efficient heat integration. nih.gov

By focusing on these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable, safer, and more efficient, aligning with the broader goals of environmentally responsible chemical manufacturing.

Biocatalytic and Enzymatic Studies Involving Cyclohexyl Acetoacetate

Investigation of Enzyme-Catalyzed Reactions of β-Keto Esters

The enzymatic reactions of β-keto esters, a class of compounds that includes cyclohexyl acetoacetate (B1235776), are a subject of significant academic and industrial research. These reactions are valued for their ability to proceed under mild conditions and with high selectivity, offering a green alternative to traditional chemical methods. While specific studies focusing exclusively on cyclohexyl acetoacetate are limited, research on analogous β-keto esters provides valuable insights into the potential biocatalytic transformations of this compound.

One of the key areas of investigation is the transesterification of β-keto esters. This process is a convenient method for modifying esters and is widely applied in various industries, including the production of pharmaceuticals and agrochemicals. nih.gov The synthesis of different β-keto esters can be achieved by reacting commercially available methyl or ethyl acetoacetate with various alcohols. nih.gov For instance, the transesterification of ethyl acetoacetate with alcohols like benzyl (B1604629) alcohol has been shown to yield the corresponding β-keto ester with high efficiency. nih.gov While direct enzymatic transesterification to produce this compound from ethyl acetoacetate and cyclohexanol (B46403) is a plausible reaction, specific biocatalytic data for this transformation is not extensively documented in the reviewed literature. However, chemical methods using catalysts like boric acid have been successful in the transesterification of ethyl acetoacetate with a range of primary and secondary alcohols, including unsaturated ones. nih.gov

Another significant area of study is the reduction of the keto group in β-keto esters, which leads to the formation of chiral β-hydroxy esters. These chiral molecules are valuable building blocks in organic synthesis. The reduction of alkyl (2-oxocyclohexyl)acetates, compounds structurally similar to this compound, using baker's yeast (Saccharomyces cerevisiae) has been reported to proceed with both enantio- and diastereoselectivity. nih.gov This reaction yields optically pure (2S)-trans-alcohols as the major product and (2S)-cis-alcohols as a minor product, leaving the unreacted (1S)-ketones with high optical purity. nih.gov This suggests that microbial reductases are capable of acting on cyclic β-keto esters and can provide access to stereochemically defined hydroxy derivatives.

The hydrolysis of esters, catalyzed by lipases and esterases, is another well-studied enzymatic reaction. Lipase-catalyzed hydrolytic kinetic resolution is a common method for obtaining optically pure chiral alcohols. nih.gov This technique has been applied on a multigram scale for the resolution of trans-2-azidocyclohexyl acetate (B1210297) using Pseudomonas cepacia lipase (B570770). nih.gov Although this substrate is not a β-keto ester, the study highlights the utility of lipases in resolving racemic mixtures of cyclohexyl derivatives. The enantioselectivity of these enzymes can be influenced by reaction parameters such as temperature and the presence of organic co-solvents. nih.gov

The following table summarizes findings from studies on analogous compounds, which can infer potential enzymatic reactions for this compound.

SubstrateEnzyme/CatalystReaction TypeKey Findings
Alkyl (2-oxocyclohexyl)acetatesBaker's Yeast (Saccharomyces cerevisiae)ReductionEnantio- and diastereoselective reduction to (2S)-trans and (2S)-cis alcohols. nih.gov
Ethyl AcetoacetateBoric Acid (Chemical Catalyst)TransesterificationSuccessful synthesis of various β-keto esters with primary and secondary alcohols. nih.gov
trans-2-Azidocyclohexyl AcetatePseudomonas cepacia LipaseHydrolytic Kinetic ResolutionEfficient resolution to obtain optically pure alcohol. nih.gov

Elucidation of Enzyme Mechanisms and Substrate Specificity

Understanding the mechanisms of enzyme action and their substrate specificity is fundamental to developing efficient biocatalytic processes. For β-keto esters like this compound, enzymes such as lipases, esterases, and dehydrogenases are of particular interest.

Lipases, such as Candida antarctica lipase B (CALB), are widely used biocatalysts known for their broad substrate scope and high stability. nih.gov CALB is a highly efficient catalyst for a variety of reactions, including the synthesis of esters for flavors and fragrances. corvay-specialty.com It exhibits a high degree of enantioselective and regioselective substrate specificity. nih.gov The catalytic mechanism of lipases typically involves a serine hydrolase catalytic triad (B1167595) (Ser-His-Asp/Glu). sigmaaldrich.com In non-aqueous media, lipases can catalyze esterification and transesterification reactions. The acylation of alcohols with acyl donors like vinyl acetate is a common strategy. For instance, CALB has been used in the acylation of various alcohols, demonstrating selectivity for certain hydroxyl groups within a molecule. researchgate.net The chain length of the acyl donor can influence the activity and enantioselectivity of lipases in kinetic resolution reactions. amazonaws.com

The substrate specificity of lipases is influenced by the steric and electronic properties of both the acyl donor and the alcohol. While CALB is known to accept a wide range of substrates, its efficiency can vary. For example, in the transesterification of β-keto esters, steric hindrance can play a significant role; sterically crowded β-keto esters may result in lower yields. ucc.ie

Dehydrogenases, often found in microorganisms like baker's yeast, are responsible for the reduction of ketones. The reduction of the carbonyl group in β-keto esters by these enzymes is a key reaction for producing chiral hydroxy esters. The mechanism involves the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl carbon. The stereochemical outcome of the reaction is determined by the specific binding of the substrate in the enzyme's active site. As observed in the reduction of alkyl (2-oxocyclohexyl)acetates by baker's yeast, these enzymes can exhibit high diastereoselectivity, favoring the formation of the trans isomer. nih.gov

The table below details some of the enzymes and their characteristics relevant to the transformation of β-keto esters and related cyclohexyl compounds.

EnzymeSourceCatalytic ActionMechanistic/Specificity Highlights
Lipase BCandida antarcticaEsterification, Transesterification, HydrolysisHigh enantioselectivity and regioselectivity; active site contains a Ser-His-Asp/Glu triad. nih.govsigmaaldrich.com
LipasePseudomonas cepaciaHydrolysisEffective for kinetic resolution of racemic cyclohexyl esters. nih.gov
DehydrogenasesSaccharomyces cerevisiae (Baker's Yeast)Carbonyl ReductionEnantio- and diastereoselective reduction of cyclic keto-esters. nih.gov

Biocatalytic Synthesis of Chiral this compound Derivatives

The synthesis of chiral molecules is a major focus of modern organic chemistry, with biocatalysis emerging as a powerful tool for achieving high enantiopurity. For this compound, the primary chiral derivatives of interest are the corresponding β-hydroxy esters, which can exist as four possible stereoisomers due to the two chiral centers created upon reduction of the keto group.

The biocatalytic reduction of the ketone functionality in β-keto esters is a well-established method for producing chiral β-hydroxy esters. While direct examples of the biocatalytic reduction of this compound are not prevalent in the searched literature, the results from the reduction of methyl and ethyl (2-oxocyclohexyl)acetates by baker's yeast provide a strong precedent. nih.gov This study demonstrated that the yeast reductases could selectively produce the (2S)-hydroxy compounds, with a preference for the trans diastereomer. nih.gov This suggests that a similar approach with this compound could yield optically active cyclohexyl 3-hydroxybutanoate. The unreacted (1S)-keto ester was also recovered with high optical purity, illustrating a successful kinetic resolution. nih.gov

Enzymatic kinetic resolution (EKR) is another powerful strategy for obtaining chiral compounds. This can be achieved through the hydrolysis of a racemic ester or the acylation of a racemic alcohol. Lipases are frequently employed for these transformations. For instance, the lipase-catalyzed kinetic resolution of various indole-substituted cyclohexanols has been successfully demonstrated, yielding highly enantioenriched alcohols and their corresponding acetates. researchgate.net This indicates that lipases can effectively differentiate between the enantiomers of substituted cyclohexanol derivatives. Applying this to a racemic mixture of cyclohexyl 3-hydroxybutanoate, a lipase could selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted alcohol, both in high enantiomeric excess.

The table below outlines potential biocatalytic routes for the synthesis of chiral derivatives of this compound, based on studies with analogous compounds.

Target Chiral DerivativeBiocatalytic StrategyEnzyme SystemExpected Outcome
Chiral Cyclohexyl 3-hydroxybutanoateAsymmetric ReductionBaker's Yeast (Saccharomyces cerevisiae)Diastereo- and enantioselective formation of specific stereoisomers of the hydroxy ester. nih.gov
Enantiopure Cyclohexyl 3-hydroxybutanoateKinetic ResolutionLipase (e.g., from Pseudomonas cepacia or Candida antarctica)Selective acylation or hydrolysis of a racemic mixture to separate enantiomers. nih.govresearchgate.net
Enantiopure this compoundKinetic ResolutionBaker's Yeast (Saccharomyces cerevisiae)Selective reduction of one enantiomer of the racemic keto ester, leaving the other enantiomer unreacted. nih.gov

Q & A

Q. What are the standard methods for synthesizing cyclohexyl acetoacetate, and how can reaction efficiency be optimized?

this compound is commonly synthesized via base-catalyzed Claisen-Schmidt condensation or cyclocondensation reactions. For example, ethyl acetoacetate reacts with cyclohexanol derivatives under basic conditions to form the ester. Optimization involves:

  • Catalyst selection : Use of sodium ethoxide or potassium tert-butoxide to enhance nucleophilic attack .
  • Temperature control : Maintaining 60–80°C to balance reaction rate and byproduct formation .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates . Post-synthesis, characterize the product using 1H NMR (to confirm esterification via δ 2.2–2.4 ppm for methylene protons) and IR spectroscopy (C=O stretch at ~1740 cm⁻¹) .

Q. How should researchers validate the purity and identity of newly synthesized this compound?

  • Chromatography : Use HPLC or GC-MS with a polar stationary phase (e.g., DB-WAX) to separate impurities. Retention time comparisons with commercial standards are critical .
  • Elemental analysis : Match experimental C/H/O ratios to theoretical values (C10H16O3: C 65.18%, H 8.75%, O 26.07%) .
  • Melting point/Boiling point : Cross-reference with literature values (e.g., CRC Handbook lists similar esters’ boiling points at ~329°C) .

Q. What are the best practices for handling and storing this compound in laboratory settings?

  • Storage : Keep in amber glass bottles under inert gas (N2 or Ar) at 4°C to prevent hydrolysis or oxidation .
  • Safety protocols : Use fume hoods and PPE (gloves, goggles) due to potential skin/eye irritation (per SDS hazard classifications) .
  • Stability monitoring : Regularly test via TLC or FTIR to detect degradation (e.g., ketone group oxidation) .

Advanced Research Questions

Q. How do reaction conditions influence diastereomer formation in this compound derivatives?

Cyclocondensation of ethyl acetoacetate with chalcones generates two chiral centers, producing diastereomers. Key factors include:

  • Stereochemical control : Use chiral catalysts (e.g., proline derivatives) to bias enantiomer ratios .
  • Solvent polarity : Low-polarity solvents (e.g., toluene) favor kinetic over thermodynamic products .
  • Temperature : Higher temperatures (≥100°C) may accelerate epimerization . Characterize diastereomers using X-ray crystallography or chiral HPLC .

Q. What mechanistic insights explain the reactivity of this compound in Michael addition reactions?

The active methylene group (C-3) in this compound acts as a nucleophile. Reaction mechanisms involve:

  • Base deprotonation : Generates enolate ions, which attack α,β-unsaturated carbonyl compounds.
  • Electrophile compatibility : Acrylates or nitroolefins yield stable adducts. Track progress via UV-Vis spectroscopy (λmax shifts due to conjugation changes) .
  • Kinetic studies : Use stopped-flow techniques to measure enolate formation rates .

Q. How can this compound be functionalized for applications in polymer chemistry?

The acetoacetate group undergoes:

  • Crosslinking : React with diamines (e.g., hexamethylenediamine) to form β-ketoamide networks .
  • Grafting : Attach to cellulose via transesterification (using tert-butyl acetoacetate as an intermediate) for biodegradable films . Monitor reactions using GPC for molecular weight changes and DSC to assess thermal stability .

Analytical and Methodological Considerations

Q. What advanced spectroscopic techniques resolve structural ambiguities in this compound derivatives?

  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm regiochemistry .
  • High-resolution MS : Differentiate isomers via exact mass (e.g., C10H16O3: 184.1099 g/mol) .
  • X-ray crystallography : Resolve absolute configuration in crystalline derivatives .

Q. How should researchers address contradictions in reported synthesis yields or spectroscopic data?

  • Reproducibility checks : Replicate protocols with strict control of solvent purity and catalyst batch .
  • Data normalization : Report yields relative to internal standards (e.g., biphenyl) to account for losses .
  • Collaborative validation : Cross-verify NMR/IR spectra with open-access databases (e.g., PubChem) .

Experimental Design and Safety

Q. What in silico tools predict the physicochemical properties of this compound?

  • Software : Use Gaussian or COSMO-RS to compute logP (predicted ~2.1), solubility, and pKa .
  • QSAR models : Correlate structure with toxicity (e.g., LD50 estimates via ECOSAR) .

Q. How can researchers mitigate side reactions during large-scale synthesis?

  • Flow chemistry : Improve heat/mass transfer to reduce byproducts like cyclohexenones .
  • In-line monitoring : Employ PAT (Process Analytical Technology) tools (e.g., ReactIR) for real-time feedback .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.